molecular formula C20H22FN5O2 B12388114 Flt3-IN-21

Flt3-IN-21

Cat. No.: B12388114
M. Wt: 383.4 g/mol
InChI Key: KYFMKPAKFYRSFT-GDNBJRDFSA-N
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Description

Flt3-IN-21 is a chemical compound that acts as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor. This receptor is a type of receptor tyrosine kinase that is commonly mutated in acute myeloid leukemia (AML). The inhibition of FLT3 is a promising therapeutic strategy for treating AML, as it can help to prevent the proliferation of leukemic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flt3-IN-21 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, with optimization of reaction conditions to improve yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Flt3-IN-21 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to reduced forms with different chemical properties.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with different functional groups.

Scientific Research Applications

Flt3-IN-21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a tool compound to study the structure and function of the FLT3 receptor and its role in cellular signaling pathways.

    Biology: The compound is used in biological research to investigate the effects of FLT3 inhibition on cell proliferation, differentiation, and apoptosis.

    Medicine: this compound is being explored as a potential therapeutic agent for the treatment of AML and other cancers that involve FLT3 mutations.

Mechanism of Action

Flt3-IN-21 exerts its effects by binding to the active site of the FLT3 receptor and inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, thereby blocking the signaling pathways that promote cell proliferation and survival. The inhibition of FLT3 leads to reduced cell growth and increased apoptosis in leukemic cells.

Comparison with Similar Compounds

Flt3-IN-21 is one of several FLT3 inhibitors that have been developed for the treatment of AML. Other similar compounds include:

    Midostaurin: An FDA-approved FLT3 inhibitor used in combination with chemotherapy for the treatment of newly diagnosed AML.

    Gilteritinib: Another FDA-approved FLT3 inhibitor used for the treatment of relapsed or refractory AML.

    Quizartinib: An FLT3 inhibitor approved in Japan for the treatment of FLT3-ITD-positive AML.

Compared to these compounds, this compound may have unique properties in terms of its potency, selectivity, and pharmacokinetic profile, making it a valuable tool for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22FN5O2

Molecular Weight

383.4 g/mol

IUPAC Name

1-[5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]-3-piperidin-1-ylurea

InChI

InChI=1S/C20H22FN5O2/c1-12-17(10-15-14-9-13(21)5-6-16(14)23-19(15)27)22-11-18(12)24-20(28)25-26-7-3-2-4-8-26/h5-6,9-11,22H,2-4,7-8H2,1H3,(H,23,27)(H2,24,25,28)/b15-10-

InChI Key

KYFMKPAKFYRSFT-GDNBJRDFSA-N

Isomeric SMILES

CC1=C(NC=C1NC(=O)NN2CCCCC2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O

Canonical SMILES

CC1=C(NC=C1NC(=O)NN2CCCCC2)C=C3C4=C(C=CC(=C4)F)NC3=O

Origin of Product

United States

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